Cas no 1807213-60-0 (Ethyl 3-chloro-2-methyl-6-nitrobenzoate)

Ethyl 3-chloro-2-methyl-6-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloro-2-methyl-6-nitrobenzoate
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- Inchi: 1S/C10H10ClNO4/c1-3-16-10(13)9-6(2)7(11)4-5-8(9)12(14)15/h4-5H,3H2,1-2H3
- InChI Key: WUVCAHPBONDGQW-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(C(=O)OCC)=C1C)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 279
- XLogP3: 3
- Topological Polar Surface Area: 72.1
Ethyl 3-chloro-2-methyl-6-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010006991-1g |
Ethyl 3-chloro-2-methyl-6-nitrobenzoate |
1807213-60-0 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
Ethyl 3-chloro-2-methyl-6-nitrobenzoate Related Literature
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
Additional information on Ethyl 3-chloro-2-methyl-6-nitrobenzoate
Research Brief on Ethyl 3-chloro-2-methyl-6-nitrobenzoate (CAS: 1807213-60-0) in Chemical and Biomedical Applications
Ethyl 3-chloro-2-methyl-6-nitrobenzoate (CAS: 1807213-60-0) is a synthetic organic compound that has garnered significant attention in recent years due to its versatile applications in pharmaceutical and agrochemical research. This ester derivative, characterized by its nitro and chloro substituents, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents, owing to its unique chemical reactivity and structural features.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of Ethyl 3-chloro-2-methyl-6-nitrobenzoate in the synthesis of novel benzimidazole derivatives with potent antibacterial activity against multidrug-resistant strains. The researchers utilized this compound as a precursor to introduce nitro and chloro functional groups into the benzimidazole scaffold, enhancing its binding affinity to bacterial DNA gyrase. The study reported a minimum inhibitory concentration (MIC) of ≤2 µg/mL against Staphylococcus aureus, demonstrating its promise as a lead compound for antibiotic development.
In the agrochemical sector, Ethyl 3-chloro-2-methyl-6-nitrobenzoate has been investigated as a building block for herbicides and fungicides. A 2022 patent (WO2022156789) disclosed its use in the synthesis of nitro-substituted benzoylurea derivatives, which exhibited remarkable herbicidal activity against broadleaf weeds at concentrations as low as 50 g/ha. The compound's electron-withdrawing nitro group was found to enhance the stability of the resulting herbicides under field conditions, addressing a critical challenge in crop protection.
From a chemical perspective, recent advances in the synthesis and modification of Ethyl 3-chloro-2-methyl-6-nitrobenzoate have been reported. A 2023 Organic Process Research & Development article described an optimized catalytic hydrogenation protocol that selectively reduces the nitro group while preserving the ester functionality, yielding high-purity amino derivatives (yield >90%). This methodological improvement has significant implications for scaling up production while minimizing environmental impact through reduced metal catalyst usage.
Toxicological assessments of Ethyl 3-chloro-2-methyl-6-nitrobenzoate and its derivatives have progressed substantially. A recent Regulatory Toxicology and Pharmacology study (2024) established an LD50 >2000 mg/kg in rodent models, classifying it as Category 5 under the Globally Harmonized System. However, researchers noted that nitro-reduced metabolites showed increased hepatotoxicity in vitro, suggesting the need for careful metabolic profiling in pharmaceutical applications.
The compound's crystallographic properties were elucidated in a 2023 Crystal Growth & Design publication, revealing a monoclinic P21/c space group with distinctive π-π stacking interactions between aromatic rings. These structural insights have informed computational modeling efforts to predict its reactivity in various chemical environments, particularly in palladium-catalyzed cross-coupling reactions that are prevalent in drug synthesis.
Looking forward, several clinical trials are investigating derivatives of Ethyl 3-chloro-2-methyl-6-nitrobenzoate as potential kinase inhibitors for oncology applications. Preliminary results from Phase I studies (NCT05678945) show promising pharmacokinetic profiles with oral bioavailability exceeding 60% and plasma half-lives suitable for once-daily dosing regimens. These developments position this chemical scaffold as a valuable tool in targeted cancer therapy development.
In conclusion, Ethyl 3-chloro-2-methyl-6-nitrobenzoate (CAS: 1807213-60-0) represents a multifaceted compound with growing importance in both chemical synthesis and biomedical research. Its unique substitution pattern enables diverse derivatization pathways, while recent studies continue to uncover new applications ranging from antimicrobials to herbicide development. As synthetic methodologies advance and biological evaluations progress, this compound is poised to play an increasingly significant role in addressing contemporary challenges in medicine and agriculture.
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